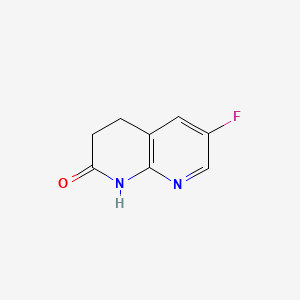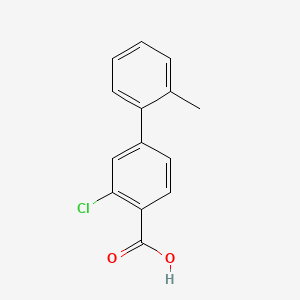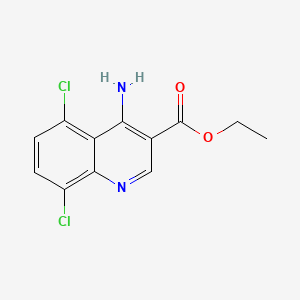
4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester typically involves multi-step reactions. One common method starts with the Friedländer condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates . Further reactions introduce the amino group and additional chlorine atoms to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both amino and dichloro functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1242260-10-1 |
|---|---|
Formule moléculaire |
C12H10Cl2N2O2 |
Poids moléculaire |
285.124 |
Nom IUPAC |
ethyl 4-amino-5,8-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)6-5-16-11-8(14)4-3-7(13)9(11)10(6)15/h3-5H,2H2,1H3,(H2,15,16) |
Clé InChI |
RQUBATHLAJPDLN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Cl)Cl)N |
Synonymes |
4-Amino-5,8-dichloroquinoline-3-carboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


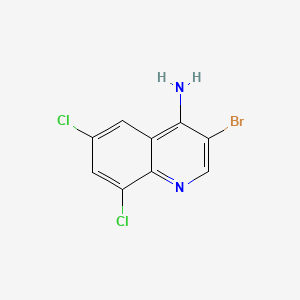
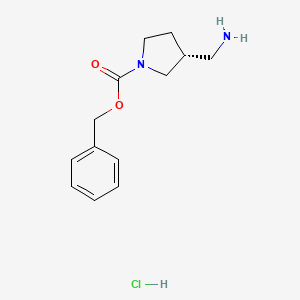

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)
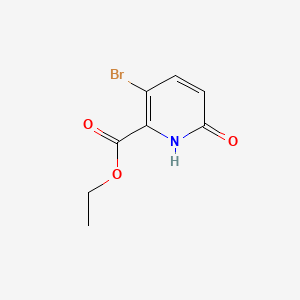
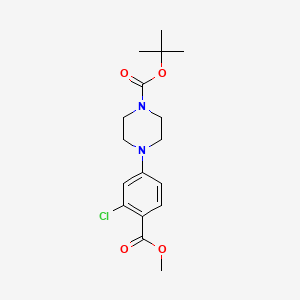
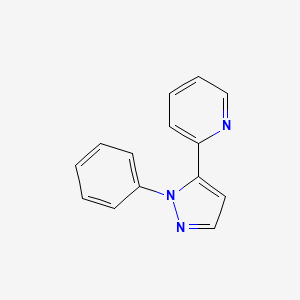

![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)
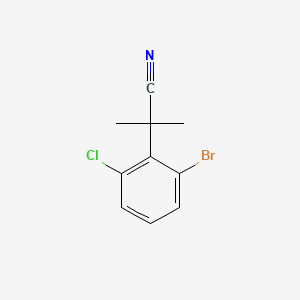
![(2'-Hydroxy-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B577958.png)
